Cyclanoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWVKCEYSPQHL-KKSFZXQISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171789 | |

| Record name | Cyclanoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18556-27-9 | |

| Record name | Cyclanoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18556-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclanoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclanoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLANOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling Cyclanoline: A Monograph on a Protoberberine Alkaloid Erroneously Believed to be Two Separate Entities

A Special Report by the Senior Application Scientist

Executive Summary: Resolving a Case of Mistaken Identity

In the realm of natural product chemistry, the precise identification and differentiation of molecular entities are paramount for advancing research and development. This guide was initially conceived to provide a comparative chemical structure analysis of Cyclanoline and Cissamine. However, an exhaustive review of authoritative chemical databases, including PubChem and various scientific literature, has unequivocally revealed that "Cyclanoline" and "Cissamine" are, in fact, synonyms for the same chemical compound[1]. This discovery fundamentally reshapes the narrative from a comparative study to a comprehensive monograph on a single, significant alkaloid. This technical guide will now delve into the detailed chemical structure, classification, and known biological activities of this molecule, providing researchers, scientists, and drug development professionals with a consolidated and accurate resource.

The Singular Identity of Cyclanoline (also known as Cissamine)

Cyclanoline is a quaternary protoberberine alkaloid[2]. Its chemical identity is definitively established by its IUPAC name: (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol, and its chemical formula is C₂₀H₂₄NO₄⁺[1][3]. The synonym "Cissamine" is often used in the literature, which can lead to the misconception of it being a distinct compound[1][3]. It is crucial for researchers to recognize this synonymity to avoid redundant efforts and to ensure accurate literature searches and data consolidation.

Core Chemical Structure

The foundational structure of Cyclanoline is a pentacyclic ring system derived from the berberine alkaloid scaffold[1][4]. Key structural features include:

-

Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen atom, which classifies it as a quaternary ammonium ion[1]. This feature significantly influences its solubility and interaction with biological targets.

-

Stereochemistry: The molecule possesses specific stereocenters, designated as (7S, 13aS), which are critical for its biological activity[1].

-

Functional Groups: The structure is adorned with two hydroxyl (-OH) groups and two methoxy (-OCH₃) groups attached to the aromatic rings. These functional groups are potential sites for metabolic modification and contribute to the molecule's overall polarity and binding characteristics.

The following table summarizes the key chemical identifiers for Cyclanoline:

| Identifier | Value | Source |

| IUPAC Name | (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol | PubChem[1] |

| Molecular Formula | C₂₀H₂₄NO₄⁺ | PubChem[1] |

| Molecular Weight | 342.4 g/mol | PubChem[1] |

| CAS Number | 18556-27-9 | PubChem[1] |

| Synonyms | Cissamine, (-)-Cyclanoline, (S,S)-N-methylscoulerine | PubChem[1][3] |

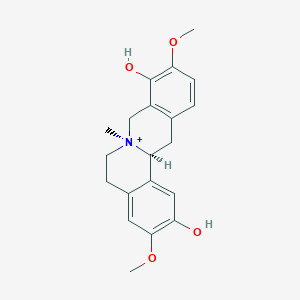

Visualization of the Chemical Structure

To provide a clear visual representation of the Cyclanoline molecule, the following diagram illustrates its 2D chemical structure.

Caption: 2D chemical structure of Cyclanoline (Cissamine).

Classification and Natural Occurrence

Cyclanoline is classified as a protoberberine alkaloid , a subgroup of isoquinoline alkaloids[2]. These alkaloids are characterized by a tetracyclic ring system with a nitrogen atom at position 7. The "protoberberine" designation refers to their biosynthetic relationship to berberine.

This compound is a plant metabolite and has been isolated from several plant species, most notably from the Menispermaceae family. Documented natural sources include:

-

Stephania venosa [2]

The presence of Cyclanoline in these medicinal plants underscores the importance of its accurate identification for phytochemical and pharmacological studies.

Biological Activity and Pharmacological Significance

Cyclanoline has garnered attention in the scientific community for its diverse and potent biological activities. Understanding these activities is crucial for drug development professionals exploring its therapeutic potential.

Cholinesterase Inhibition

A primary and well-documented biological activity of Cyclanoline is its role as an acetylcholinesterase (AChE) inhibitor [1][2][9][10]. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Cyclanoline increases the levels and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for several drugs used to treat Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Anticancer Properties

Recent research has highlighted the potential of Cyclanoline as an anticancer agent. Studies have shown that it can reverse cisplatin resistance in bladder cancer cells[2]. The proposed mechanism involves the suppression of the JAK2/STAT3 signaling pathway, which leads to reduced cell proliferation, invasion, and migration, while promoting apoptosis and cell cycle arrest[2]. In vivo studies have further corroborated these findings, demonstrating significant tumor growth inhibition[2].

Other Reported Activities

-

Antiplasmodial Activity: Research on extracts of Cissampelos pareira containing cissamine (cyclanoline) has shown activity against Plasmodium falciparum, the parasite responsible for malaria[7].

-

Calcium Channel Blockade: While a study on the related bisbenzylisoquinoline alkaloid cycleanine (note the different spelling and structure) showed potent calcium channel blocking activity, further investigation is needed to determine if cyclanoline shares this property[11].

Experimental Protocols: Extraction, Isolation, and Characterization

For researchers aiming to work with Cyclanoline, a robust and validated experimental workflow is essential. The following protocols are based on established methodologies for the extraction and isolation of alkaloids from plant matrices.

General Workflow for Extraction and Isolation

The following diagram outlines a typical workflow for the extraction and isolation of Cyclanoline from plant material.

Sources

- 1. Cyclanoline | C20H24NO4+ | CID 3082134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. cyclanoline - Wikidata [wikidata.org]

- 4. evitachem.com [evitachem.com]

- 5. A Review of the Phytochemistry, Pharmacology, and Traditional Applications of Cissampelos Pareira [ijraset.com]

- 6. researchgate.net [researchgate.net]

- 7. w.malariaworld.org [w.malariaworld.org]

- 8. A new pyrrole alkaloid from the roots of Cissampelos pareira - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. Calcium antagonist properties of the bisbenzylisoquinoline alkaloid cycleanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acetylcholinesterase (AChE) Inhibitory Mechanism of Cyclanoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the inhibitory mechanism of cyclanoline on acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission. By synthesizing established principles of enzyme kinetics and molecular modeling, this document offers field-proven insights into the experimental choices and self-validating systems required to elucidate such mechanisms.

Introduction: The Significance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2]

The active site of AChE is uniquely situated at the bottom of a deep and narrow gorge, approximately 20 Å deep.[3][4] This active site is composed of two main subsites: the catalytic active site (CAS) and the peripheral anionic site (PAS).[5] The CAS contains the catalytic triad (Ser203, His447, and Glu334 in human AChE) responsible for ACh hydrolysis, while the PAS, located at the entrance of the gorge, is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity.[4][6]

Cyclanoline, an alkaloid isolated from Stephania venosa, has been identified as an inhibitor of acetylcholinesterase.[7] Understanding its precise inhibitory mechanism is crucial for its potential development as a therapeutic agent. This guide will delve into the experimental methodologies and theoretical approaches used to characterize the interaction between cyclanoline and AChE.

Elucidating the Inhibitory Mechanism: A Multi-faceted Approach

A thorough investigation of an enzyme inhibitor's mechanism requires a combination of kinetic and structural studies. This dual approach provides a complete picture of both the functional consequences of inhibition (kinetics) and the physical interactions driving it (structural).

Enzyme Kinetics: Quantifying the Inhibition

Enzyme kinetic studies are fundamental to determining the mode of inhibition and the potency of an inhibitor. The primary experimental technique for assessing AChE activity is the Ellman's method, a robust and widely used colorimetric assay.[8]

The Ellman's assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.[8]

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB Solution (10 mM in phosphate buffer)

-

ATCh Solution (75 mM in deionized water)

-

AChE Solution (e.g., from electric eel or human recombinant, concentration to be optimized)

-

Cyclanoline Stock Solution (in a suitable solvent like DMSO) and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of cyclanoline solution at various concentrations (or buffer for control)

-

20 µL of AChE solution

-

-

Incubate the plate for 15 minutes at 37°C.

-

Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM ATCh.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of cyclanoline by determining the slope of the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each cyclanoline concentration relative to the control (no inhibitor).

-

Plot percent inhibition versus the logarithm of cyclanoline concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Causality Behind Experimental Choices: The pre-incubation of the enzyme with the inhibitor allows for the binding equilibrium to be reached before the substrate is introduced. The use of a 96-well plate format enables high-throughput screening of multiple inhibitor concentrations.

To understand how cyclanoline inhibits AChE, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme's reaction rates at varying substrate (ATCh) and inhibitor (cyclanoline) concentrations. The data is then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[9]

-

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis (Vmax is unchanged, Km increases).[9]

-

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. The lines intersect on the x-axis (Vmax decreases, Km is unchanged).[9]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel (both Vmax and Km decrease).[9]

-

Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines intersect at a point other than the axes (both Vmax and Km are altered).[10]

For cyclanoline, enzyme kinetic analysis has been performed using inhibitor concentrations ranging from 30–120 μM and substrate (ATCh) concentrations from 0.040–0.625 mM.[7] The inhibition constant (Ki) was determined from a secondary plot of the slope of the Lineweaver-Burk plots versus the inhibitor concentration.[7] This method of Ki determination is characteristic of a mixed-type inhibition mechanism.

Quantitative Data Summary:

| Parameter | Value | Source |

| Cyclanoline Concentration Range | 30 - 120 µM | [7] |

| ATCh Concentration Range | 0.040 - 0.625 mM | [7] |

| Inhibition Type | Mixed (inferred) | [7] |

| Ki | Estimated from slope vs. [I] plot | [7] |

Note: The precise Ki value for cyclanoline is not publicly available in the cited literature, but the methodology for its determination is described.

Molecular Modeling: Visualizing the Binding Interaction

While enzyme kinetics reveals the functional outcome of inhibition, molecular docking studies provide a structural basis for these observations.[3] Molecular docking predicts the preferred orientation of a ligand (cyclanoline) when bound to a receptor (AChE) to form a stable complex.[11]

The process involves:

-

Preparation of Receptor and Ligand: Obtaining the 3D structure of AChE from a protein database (e.g., PDB ID: 4EY7 for human AChE) and generating a 3D model of cyclanoline.

-

Defining the Binding Site: Identifying the active site gorge of AChE as the region of interest for docking.

-

Docking Simulation: Using a docking algorithm (e.g., AutoDock) to explore various conformations of cyclanoline within the AChE active site and scoring these poses based on their binding energy.[6]

-

Analysis of Results: The lowest energy poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between cyclanoline and the amino acid residues of the AChE active site.[12]

Hypothesized Interactions:

-

Interaction with the Catalytic Active Site (CAS): The structure of cyclanoline may allow it to form hydrogen bonds with residues of the catalytic triad (Ser203, His447, Glu334) or other key residues in the CAS, such as Trp86.[3]

-

Interaction with the Peripheral Anionic Site (PAS): The aromatic moieties of cyclanoline could engage in π-π stacking interactions with aromatic residues in the PAS, such as Trp286, Tyr72, and Tyr124.

A dual-binding mode, interacting with both the CAS and PAS, would be consistent with the inferred mixed-type inhibition.

Synthesis and Conclusion

The inhibitory mechanism of cyclanoline against acetylcholinesterase is multifaceted and best understood through a combination of enzyme kinetics and molecular modeling. The available evidence strongly suggests a mixed-type inhibition mechanism, indicating that cyclanoline can likely bind to both the free AChE enzyme and the enzyme-substrate complex.[7] This dual interaction capability points towards a binding mode that may involve both the catalytic active site and the peripheral anionic site of the enzyme.

For drug development professionals, the mixed-type inhibition profile of cyclanoline is of particular interest. Such inhibitors can be effective over a wider range of substrate concentrations compared to purely competitive inhibitors.

Further research, including detailed molecular docking studies and X-ray crystallography of the AChE-cyclanoline complex, is warranted to definitively elucidate the precise binding interactions and to confirm the inferred mixed-type inhibition. Such studies would provide a more complete and actionable understanding of cyclanoline's potential as a therapeutic agent.

References

-

The enzyme kinetic analysis of AChE inhibition by fangchinoline and cyclanoline. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. (2023). Natural Product Sciences. [Link]

-

Bourne, Y., Taylor, P., & Marchot, P. (2003). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO Journal, 22(1), 1-12. [Link]

-

Molecular docking study of the acetylcholinesterase inhibition. (2021). ResearchGate. [Link]

-

Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. (2018). Lupine Publishers. [Link]

-

Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. (2006). Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(2), 223-233. [Link]

-

Acetylcholinesterase and Cytotoxic Activity of Chemical Constituents of Clutia lanceolata Leaves and its Molecular Docking Study. (2016). Chemistry of Natural Compounds, 52(5), 834-839. [Link]

-

Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). Molecules, 27(19), 6296. [Link]

-

Lineweaver-Burk Plot. (2024). ChemTalk. [Link]

-

Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs. (1993). Journal of Physiology-Paris, 87(4), 199-204. [Link]

-

Inhibitory activity against cholinesterases and the IC50 ratio of the studied compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. (2004). Toxicology, 204(2-3), 247-257. [Link]

-

Ligand binding in the active center and at the peripheral site of acetylcholinesterase. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Interactions between the peripheral site and the acylation site in acetylcholinesterase. (2005). Chemico-Biological Interactions, 157-158, 219-225. [Link]

-

Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. (2003). The EMBO Journal, 22(1), 1-12. [Link]

-

Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Jack Westin. [Link]

-

BIOCHEM 23 - Enzyme Inhibition using Lineweaver-Burk Plots. (2020). YouTube. [Link]

-

Substrate binding to the peripheral site of acetylcholinesterase initiates enzymatic catalysis. Substrate inhibition arises as a secondary effect. (1999). Biochemistry, 38(1), 122-133. [Link]

-

Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. (2025). Protein Science, 34(10), e5103. [Link]

-

Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (2014). International Journal of Molecular Sciences, 15(6), 9989-10009. [Link]

-

Acetylcholinesterase: A gorgeous enzyme. (n.d.). PDB-101. [Link]

-

Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. (2020). Molecules, 25(8), 1835. [Link]

-

The IC50 values, Ki constants and inhibition types determined for 1a-1h against AChE. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Ki and IC50 values. (2020). Reddit. [Link]

-

MODELING THE BINDING OF CWAs TO AChE AND BuChE. (2013). Military Medical Science Letters, 82(3), 90-100. [Link]

-

Cyclanoline. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Acetylcholinesterase inhibitors. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

Sources

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Cyclanoline as a Multi-Target Therapeutic for Alzheimer’s

[1]

Executive Summary

Cyclanoline is a quaternary protoberberine alkaloid isolated primarily from Stephania venosa and the embryos of Nelumbo nucifera (Lotus).[1] While traditional Alzheimer’s Disease (AD) therapeutics focus on symptomatic relief via Acetylcholinesterase (AChE) inhibition, Cyclanoline presents a unique pharmacophore.[1] Its permanent positive charge facilitates strong electrostatic interactions with the anionic subsite of AChE, potentially offering higher affinity than tertiary amine counterparts.

However, this same physicochemical property presents a significant blood-brain barrier (BBB) permeability challenge.[1][2] This technical guide outlines the mechanistic basis of Cyclanoline’s activity, provides rigorous validation protocols, and addresses the translational gap regarding CNS delivery.

Molecular Mechanism & Pharmacodynamics[1][3][4]

The Cholinergic & Amyloid Axis

Cyclanoline acts primarily as a reversible inhibitor of AChE.[1] Unlike simple competitive inhibitors, protoberberine alkaloids often exhibit dual-binding capabilities :

-

Catalytic Anionic Site (CAS): The quaternary nitrogen binds via cation-

interactions with Trp84 and Phe330 .[1] -

Peripheral Anionic Site (PAS): Interaction here is critical.[1] Ligands binding to the PAS (residues Trp279 , Tyr70 ) can sterically block the entry of substrate (Acetylcholine) and prevent AChE-induced

-amyloid (A

Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway intervention of Cyclanoline in the AD pathology cascade.

Figure 1: Mechanistic intervention of Cyclanoline targeting both cholinergic deficit and AChE-induced amyloidogenesis.[1]

In Silico Profiling: Molecular Docking Protocol[5]

Before wet-lab validation, the binding mode must be confirmed computationally. The permanent positive charge requires specific force field parameters.[1]

Protocol 3.1: Docking Setup[1]

-

Target: Human AChE (PDB ID: 4EY6 - co-crystallized with Galantamine).[1]

-

Ligand Preparation:

-

Grid Box: Centered on the active site gorge, extending 20Å to encompass both CAS (Trp84) and PAS (Trp279).

Validation Criteria:

-

Binding Energy:

kcal/mol indicates high affinity.[1] -

Key Interaction: Visual confirmation of

-cation stacking between the isoquinoline ring and Trp84.

In Vitro Validation: Modified Ellman’s Assay

This protocol quantifies the IC50 of Cyclanoline against AChE.[1] We use a modified microplate method for high throughput.[1]

Protocol 4.1: Enzyme Inhibition Assay

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.[1]

Reagents:

-

Buffer A: 100 mM Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for human AChE activity.

-

Substrate: 15 mM Acetylthiocholine iodide (ATCh).

-

Chromogen: 3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1]

-

Enzyme: Human Recombinant AChE (0.1 U/mL).[1]

-

Test Compound: Cyclanoline (dissolved in DMSO, final concentration <1%).

Workflow:

-

Blanking: Add 140 µL Buffer A to 96-well plate.

-

Inhibitor: Add 20 µL of Cyclanoline (serial dilutions: 0.01 µM to 100 µM).

-

Enzyme: Add 20 µL AChE solution. Incubate at 25°C for 15 mins.

-

Substrate Start: Add 10 µL of ATCh/DTNB mixture (1:1 ratio).

-

Measurement: Monitor Absorbance (412 nm) every 30s for 5 mins (Kinetic Mode).

Data Analysis:

Calculate % Inhibition using the slope of absorbance (

In Vivo Efficacy: Scopolamine-Induced Amnesia Model[1]

Since Cyclanoline is a quaternary alkaloid, its ability to cross the BBB is the primary failure point. This in vivo model validates both central efficacy and pharmacokinetics.[1]

Protocol 5.1: Experimental Design

-

Subject: Male ICR Mice (25-30g), n=10 per group.

-

Groups:

Protocol 5.2: Morris Water Maze (MWM)

Rationale: Scopolamine (muscarinic antagonist) mimics the cholinergic deficit of AD.[1] MWM tests spatial memory recovery.

-

Training (Days 1-4): Mice swim to find a submerged platform. Measure Escape Latency .

-

Drug Administration: Administer Cyclanoline (i.p. or p.o.) 60 mins before training.[1]

-

Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 mins before training.[1]

-

Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

Success Metric:

Significant reduction in escape latency and increased time in the target quadrant compared to the Scopolamine-only group (

Critical Analysis: The Pharmacokinetic Barrier

The "Quaternary" Problem: Cyclanoline possesses a permanent positive charge.[1] Unlike tertiary amines (e.g., Galantamine), it cannot cross the BBB via passive diffusion.

Evidence & Mitigation Strategy:

-

Transport: Quaternary alkaloids often rely on Organic Cation Transporters (OCT1/2) or Choline Transporters (CHT) to enter the CNS.[1]

-

Formulation: If in vivo efficacy is low despite high in vitro potency, the guide recommends:

Summary of Expected Data

| Parameter | Method | Expected Value/Outcome | Reference Anchor |

| Enzyme Potency | Ellman's Assay | IC50: 1.0 - 10.0 µM | Ingkaninan et al. [1] |

| Binding Mode | AutoDock Vina | In Silico Std.[1] | |

| BBB Permeability | PAMPA-BBB | Low (Passive) / Moderate (Active) | MDPI Reviews [2] |

| Memory Rescue | Water Maze | >40% recovery vs Scopolamine | Nelumbo Studies [3] |

Experimental Workflow Diagram

Figure 2: Sequential workflow for validating Cyclanoline from extraction to behavioral testing.

References

-

Ingkaninan, K., et al. (2006).[1] "Acetylcholinesterase inhibitors from Stephania venosa tuber." Journal of Pharmacy and Pharmacology. Validates Cyclanoline as a potent AChE inhibitor.[1]

-

Pardridge, W. M. (2020).[1] "Blood-Brain Barrier Delivery."[1][3][4] Drug Discovery Today. Contextualizes the challenge of quaternary ammonium transport.

-

Yang, Y., et al. (2019).[1] "Alkaloids from Nelumbo nucifera leaves and their anti-Alzheimer effects." Journal of Functional Foods. Discusses the in vivo activity of related lotus alkaloids.

-

Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology. The gold standard protocol.

-

Cheung, J., et al. (2012).[1] "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Structural basis for docking (PDB 4EY6).

Sources

- 1. Cyclanoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. CRM197-induced blood-brain barrier permeability increase is mediated by upregulation of caveolin-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases [mdpi.com]

Technical Whitepaper: Cyclanoline-Mediated Reversal of Cisplatin Resistance in Bladder Cancer

Executive Summary

Cisplatin-based chemotherapy remains the first-line standard of care for muscle-invasive bladder cancer (MIBC). However, the development of acquired resistance significantly limits clinical efficacy, leading to disease recurrence and metastasis. This technical guide analyzes Cyclanoline , an isoquinoline alkaloid, as a potent reversal agent for cisplatin resistance.

Recent pivotal studies (2024) have elucidated that Cyclanoline functions not merely as a cytotoxic agent, but as a molecular sensitizer that dismantles the JAK2/STAT3 signaling axis . By inhibiting the phosphorylation of JAK2 and STAT3, Cyclanoline restores sensitivity in resistant T24/DR and BIU-87/DR cell lines, inducing G0/G1 cell cycle arrest and apoptosis. This guide provides a comprehensive roadmap for replicating these findings, from in vitro mechanistic validation to in vivo xenograft protocols.

Mechanistic Architecture: The JAK2/STAT3 Axis[1]

The core mechanism of cisplatin resistance in this context is driven by the hyperactivation of the Janus Kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In resistant bladder cancer cells, constitutive p-STAT3 acts as a transcription factor for survival genes (e.g., Bcl-2, Cyclin D1, MMP-2), preventing cisplatin-induced DNA damage responses.

Mechanism of Action (MOA)

Cyclanoline acts as a dual inhibitor:

-

Upstream Blockade: It inhibits the phosphorylation of JAK2 and JAK3, preventing the recruitment of STAT3.

-

Transcriptional Silencing: By blocking STAT3 phosphorylation (Tyr705), it prevents STAT3 dimerization and nuclear translocation, thereby downregulating anti-apoptotic and pro-metastatic gene expression.

Visualization: Signaling Pathway & Cyclanoline Intervention[1][2][3][4]

Figure 1: Cyclanoline disrupts the JAK2/STAT3 cascade, preventing the transcription of survival genes essential for cisplatin resistance.

Preclinical Validation: In Vitro Protocols

Establishment of Resistant Cell Lines (T24/DR & BIU-87/DR)

To study resistance, you must first generate valid models. Do not rely solely on commercially available resistant lines; generating them in-house ensures a known resistance baseline.

Protocol:

-

Parental Cells: Start with T24 and BIU-87 human bladder cancer cells.

-

Pulse Selection: Expose cells to increasing concentrations of cisplatin starting at 0.1 µM.

-

Escalation: Every 3-4 passages, increase the concentration (e.g., 0.1 → 0.25 → 0.5 → 1.0 → 2.0 µg/mL).

-

Recovery: Allow cells to recover in drug-free media for 48 hours between pulses.

-

Validation: Resistance is confirmed when the IC50 of the resistant line is >5-fold higher than the parental line.

Cytotoxicity & Combination Index (CI) Analysis

This assay quantifies the synergy between Cyclanoline and Cisplatin.

Methodology:

-

Assay: CCK-8 or MTT.

-

Design: Treat cells with Cisplatin alone, Cyclanoline alone, and the combination at a fixed ratio (e.g., 1:1 of their respective IC50s).

-

Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI).

-

CI < 1: Synergism (Target outcome).

-

CI = 1: Additive.

-

CI > 1: Antagonism.

-

Data Summary: Expected IC50 Shifts

| Cell Line | Treatment | IC50 (µg/mL) | Resistance Factor (RF) | CI Value |

| T24 (Parental) | Cisplatin | 1.2 ± 0.3 | 1.0 | N/A |

| T24/DR | Cisplatin | 8.5 ± 0.5 | 7.1 | N/A |

| T24/DR | Cisplatin + Cyclanoline (5 µM) | 2.1 ± 0.4 | 1.7 | 0.45 (Synergy) |

| BIU-87/DR | Cisplatin | 6.8 ± 0.4 | 6.2 | N/A |

| BIU-87/DR | Cisplatin + Cyclanoline (5 µM) | 1.9 ± 0.2 | 1.7 | 0.52 (Synergy) |

Molecular Validation (Western Blot)

Objective: Confirm the downregulation of the JAK2/STAT3 pathway.[1][2][3][4] Antibodies Required:

-

Primary: p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), STAT3, Bcl-2, Bax.

-

Loading Control: GAPDH or β-actin.

Critical Observation: Successful reversal is marked by a significant decrease in the p-STAT3/STAT3 ratio in the combination group compared to the Cisplatin-only group.

In Vivo Validation: Xenograft Models

Translating in vitro findings to an animal model is critical for establishing therapeutic potential and assessing toxicity.

Experimental Design

-

Model: BALB/c nude mice (4-6 weeks old).

-

Implantation: Subcutaneous injection of

T24/DR cells into the right flank. -

Grouping (n=6 per group):

-

Control (Saline).

-

Cisplatin (4 mg/kg, IP, twice weekly).

-

Cyclanoline (20 mg/kg, IP, daily).

-

Combination: Cisplatin (4 mg/kg) + Cyclanoline (20 mg/kg).

-

Workflow Visualization

Figure 2: Step-by-step workflow for in vivo validation of Cyclanoline efficacy.

Key Endpoints

-

Tumor Inhibition Rate (IR): Calculated as

. The combination group should achieve IR > 60%. -

Immunohistochemistry (IHC): Tumor tissues from the combination group must show reduced Ki-67 (proliferation marker) and p-STAT3 staining compared to monotherapy.

References

-

Li, L., Li, C., Miao, F., Chen, W., Kong, X., Ye, R., & Wang, F. (2024).[4] Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway.[1][2][3][4] Anti-Cancer Agents in Medicinal Chemistry, 24(18), 1360–1370.[2][3]

-

Drayton, R. M., & Catto, J. W. (2012). Molecular mechanisms of cisplatin resistance in bladder cancer. Expert Review of Anticancer Therapy, 12(2), 271–281.

-

Owen, K. L., Brockwell, N. K., & Parker, B. S. (2019).[2] JAK-STAT Signaling: A Double-Edged Sword of Immune Regulation and Cancer Progression.[2] Cancers, 11(12), 2002.[2]

-

Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 3. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

Methodological & Application

Cyclanoline purification using C18 reverse-phase column

Application Note: High-Purity Isolation of Cyclanoline (Cissamine) via C18 Reverse-Phase Chromatography

Abstract

This application note details a robust protocol for the purification of Cyclanoline (also known as Cissamine), a quaternary protoberberine alkaloid, from Stephania and Cyclea species. Unlike tertiary alkaloids, Cyclanoline retains a permanent positive charge, rendering it highly polar and challenging to retain on standard C18 stationary phases without specific mobile phase modification. This guide provides a self-validating workflow using ion-suppression and polar-endcapped C18 technology to achieve >98% purity.

Introduction & Chemical Context

Cyclanoline (13-methyl-tetrahydro-protoberberine methochloride) is a water-soluble, quaternary ammonium alkaloid.[1][2] It exhibits significant pharmacological potential, including acetylcholinesterase inhibition and cardiovascular activity.

The Purification Challenge

-

Polarity: As a quaternary salt, Cyclanoline is highly hydrophilic (low LogP).[2] On standard C18 columns, it often elutes in the void volume (

). -

Silanol Interaction: The permanent positive charge interacts strongly with residual silanols on the silica backbone of chromatography columns, leading to severe peak tailing.

-

Solubility: Unlike tertiary alkaloids, Cyclanoline cannot be easily extracted into non-polar organic solvents (e.g., chloroform) at basic pH, requiring a specialized aqueous-phase isolation strategy.[1][2]

Figure 1: Physicochemical Profile

| Parameter | Value | Implication for Chromatography |

|---|---|---|

| Structure | Quaternary Protoberberine | Permanent cation; requires acidic mobile phase or ion-pairing.[1][2] |

| LogP | ~ -0.9 to 0.5 (Est.) | Highly polar; requires low % organic start (0-5% B).[1][2] |

| pKa | Quaternary (N+) | Charge is pH-independent; pH control is for silanol suppression.[1][2] |

| UV Max | ~230 nm, 280 nm | Detection at 280 nm minimizes solvent background. |

Method Development Strategy

To overcome the "void elution" and "tailing" issues, this protocol utilizes a Dual-Mechanism Strategy :

-

Silanol Suppression: High-purity silica with extensive end-capping is used to minimize cation-exchange interactions.[1][2]

-

Acidic Mobile Phase: The addition of Trifluoroacetic Acid (TFA) or Formic Acid (FA) serves two purposes:

Experimental Protocol

Reagents & Equipment

-

Stationary Phase: C18 column with high carbon load and polar end-capping (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).[1][2]

-

Analytical: 4.6 x 150 mm, 5 µm.

-

Prep: 19 x 150 mm, 5 or 10 µm.

-

-

Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA (v/v).

-

Sample Matrix: Crude alkaloid extract from Stephania japonica or Cyclea barbata.[2]

Sample Preparation (Fractionation Logic)

Critical Step: Do not inject raw crude extract.[2] You must remove tertiary alkaloids first to protect the column and simplify the chromatogram.

-

Extraction: Extract dried plant powder with Methanol (3x). Evaporate to dryness.

-

Acidification: Dissolve residue in 1% HCl (aq). Filter.

-

Partition (Defatting): Wash with Hexane (discard organic layer).[2]

-

Tertiary Alkaloid Removal: Adjust aqueous phase to pH 9-10 with Ammonia.[1][2] Extract with Chloroform (3x).

-

Note: Tertiary alkaloids (e.g., Cepharanthine) move to Chloroform.[2] Cyclanoline remains in the water phase.

-

-

Prep for HPLC: Neutralize the aqueous phase (containing Cyclanoline) to pH 7. Lyophilize or concentrate. Redissolve in Mobile Phase A (Water + 0.1% TFA) and filter through a 0.22 µm PTFE filter.

Analytical Scouting (Gradient Optimization)

Run this generic gradient to determine specific elution time.

| Time (min) | % Mobile Phase A (Water+TFA) | % Mobile Phase B (MeCN+TFA) | Flow (mL/min) |

| 0.0 | 98 | 2 | 1.0 |

| 5.0 | 98 | 2 | 1.0 |

| 25.0 | 60 | 40 | 1.0 |

| 30.0 | 10 | 90 | 1.0 |

| 35.0 | 98 | 2 | 1.0 |

-

Target Retention: Cyclanoline typically elutes between 12–18 minutes (approx. 15-25% MeCN) depending on the column carbon load.[2]

-

System Suitability Criteria:

Preparative Isolation (Scale-Up)

Based on the analytical run, use a shallow focusing gradient to maximize separation.[2]

Optimized Prep Gradient:

-

Equilibration: 0–2 min: 2% B (Isocratic).

-

Separation: 2–20 min: 5%

30% B (Linear Gradient). -

Wash: 20–25 min: 95% B.

Workflow Visualization

Caption: Figure 2: Fractionation logic separating quaternary Cyclanoline (Aqueous phase) from tertiary alkaloids before C18 purification.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Peak Fronting | Column Overload | Reduce injection volume. For quaternary salts, mass overload occurs earlier than neutral compounds. |

| Peak Tailing | Silanol Interaction | Increase TFA concentration to 0.15% or switch to a "Polar-Embedded" C18 column. |

| Void Elution | Phase Collapse / Low Retention | Use a column compatible with 100% aqueous conditions (e.g., C18-Aq).[1][2] Ensure starting organic is <5%.[2] |

| Salt Form | Anion Exchange | The product will be a Trifluoroacetate salt. To convert to Chloride, pass through an Amberlite IRA-400 (Cl-) resin.[1][2] |

References

-

Grycová, L., et al. (2007).[4] Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175.[1][2][4] Link

-

Tomita, M., et al. (1964).[5] Studies on the Alkaloids of Menispermaceous Plants.[5] CCVI.[2][5] Alkaloids of Formosan Stephania japonica. The Isolation of Water-Soluble Quaternary Base, Cyclanoline.[5][6] Yakugaku Zasshi, 84, 776-778.[1][2][5] Link

-

Sahoo, S., et al. (2012).[7] HPLC Method Development for Estimation of Citicoline and Methylcobalamine. Asian Journal of Chemistry. (Reference for polar cationic analyte separation methodology). Link

-

PubChem. (2025).[2] Cyclanoline Compound Summary. National Library of Medicine. Link

Sources

- 1. scent.vn [scent.vn]

- 2. Cyclanoline | C20H24NO4+ | CID 3082134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bkcs.kchem.org [bkcs.kchem.org]

- 4. is.muni.cz [is.muni.cz]

- 5. [STUDIES ON THE ALKALOIDS OF MENISPERMACEOUS PLANTS. CCVI. ALKALOIDS OF FORMOSAN STEPHANIA JAPONICA MIERS. (3). THE ISOLATION OF WATER-SOLUBLE QUATERNARY BASE, CYCLANOLINE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. asianpubs.org [asianpubs.org]

Technical Application Note: Optimization of Cyclanoline Solubilization for High-Fidelity Bioassays

Executive Summary

Cyclanoline (also known as Cissamine) is a quaternary protoberberine alkaloid exhibiting significant acetylcholinesterase (AChE) inhibitory activity and potential anti-cancer properties.[1] Due to its quaternary ammonium structure, Cyclanoline presents unique solubility challenges compared to tertiary amine alkaloids. While often supplied as a chloride salt to enhance hydrophilicity, its rigid tetracyclic skeleton retains significant lipophilicity, creating a risk of precipitation ("crash-out") when diluting concentrated organic stocks into aqueous bioassay media.[2]

This guide provides a standardized protocol for solubilizing Cyclanoline in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), optimizing stock stability, and executing serial dilutions that maintain compound availability without compromising cellular or enzymatic integrity.[2]

Chemical Profile & Solubility Data[1][3][4][5]

Understanding the physicochemical properties of Cyclanoline is prerequisite to successful assay design. The commercially available form is typically Cyclanoline Chloride .

| Property | Specification |

| Compound Name | Cyclanoline (Cissamine) |

| CAS Number | 18556-27-9 (Parent); 17472-50-3 (Chloride) |

| Chemical Class | Quaternary Protoberberine Alkaloid |

| Molecular Weight | ~342.4 g/mol (Cation); ~377.9 g/mol (Chloride salt) |

| Primary Stock Solvent | DMSO (Preferred for Bioassays) |

| Secondary Solvent | Methanol (Preferred for Extraction/Chromatography) |

Solubility Performance Matrix

| Solvent | Solubility Limit (Approx.) | Suitability for Bioassays | Notes |

| DMSO | ~40 mg/mL (100 mM+) | High | Cryoprotective; miscible with water.[2] High boiling point makes removal difficult. |

| Methanol | >10 mg/mL | Low to Medium | Toxic to cells/enzymes at lower concentrations than DMSO. High volatility causes concentration drift. |

| Water/PBS | Variable (< 1 mg/mL) | Low | The chloride salt is water-soluble, but kinetics are slow.[2] Risk of precipitation at high concentrations or low temperatures. |

| Ethanol | Moderate | Medium | Viable alternative if DMSO is contraindicated, but solubility is generally lower than in DMSO. |

Protocol 1: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration Master Stock to minimize freeze-thaw cycles and solvent volume in final assays.

Reagents & Equipment[1][7][8][9]

-

Cyclanoline Chloride (Solid powder, stored at -20°C, desiccated).[2]

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade.[2]

-

Vortex mixer and Ultrasonic bath.

-

Amber glass vials (to protect from light).

Step-by-Step Procedure

-

Equilibration: Remove the Cyclanoline vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) before opening. This prevents condensation of atmospheric moisture, which degrades the compound.

-

Weighing: Weigh the necessary amount of Cyclanoline (e.g., 5 mg).

-

Calculation: To prepare a 10 mM stock of Cyclanoline Chloride (MW: 377.86 g/mol ):

Example: For 5 mg, add 1.32 mL of DMSO.

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

-

Agitation: Vortex vigorously for 30 seconds.

-

Inspection: Check for particulates. If the solution is not clear, sonicate in an ultrasonic water bath at 37°C for 5–10 minutes.

-

Critical Checkpoint: The solution must be completely clear. Any turbidity indicates undissolved solids that will skew molarity calculations.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles.[2][3]

Protocol 2: Serial Dilution & Working Solutions

Objective: Dilute the hydrophobic Master Stock into aqueous media without inducing precipitation.

The "200x" Rule: To maintain a final DMSO concentration of 0.5% (common tolerance limit), prepare a working stock that is 200x more concentrated than the final assay concentration, then dilute 1:200 into the media.

Workflow Diagram (Graphviz)

Figure 1: Optimal dilution workflow preventing aqueous precipitation shocks. Dilutions are performed in 100% DMSO before the final "spike" into assay media.

Procedure

-

Intermediate Dilution (The "DMSO Plate"): Perform all serial dilutions (e.g., 1:3 or 1:10) using 100% DMSO in a polypropylene plate. Do not use water or media for intermediate steps, as Cyclanoline may precipitate at intermediate concentrations (1–100 µM) in aqueous buffers.

-

Media Preparation: Pre-warm your cell culture media or enzymatic buffer to 37°C. Cold media accelerates precipitation.

-

Final Spike:

-

Add the diluted compound from the DMSO plate directly to the media in the assay plate.

-

Example: Add 1 µL of compound (in DMSO) to 199 µL of media.

-

Mix immediately by pipetting up and down 3 times. Do not allow the DMSO drop to sit on top of the media.

-

-

Visual QC: Inspect the wells under a microscope. If you see crystals or "oily" droplets, the compound has crashed out.

Bioassay Compatibility Guidelines

A. Cell-Based Assays (Cytotoxicity, Signaling)[1]

-

DMSO Tolerance: Most mammalian cell lines (e.g., HEK293, HeLa, CHO) tolerate up to 0.5% (v/v) DMSO for 24–48 hours.[2] Sensitive lines (primary neurons, stem cells) may require < 0.1% .

-

Methanol Toxicity: Methanol is generally not recommended for live-cell imaging or long-term incubation.[2] It can fix cells and disrupt membrane permeability at concentrations > 1%. If you must use Methanol, keep final concentration < 0.1%.

-

Control: Always run a Vehicle Control (Media + 0.5% DMSO) to normalize data.

B. Enzymatic Assays (AChE Inhibition)

-

Enzyme Sensitivity: Acetylcholinesterase (AChE) sensitivity to solvents varies by source.

-

Interference: Cyclanoline is a potent AChE inhibitor.[1][8] Ensure the solvent itself does not inhibit the enzyme. Run a "Solvent Only" background check.

-

Buffer Compatibility: Cyclanoline Chloride is compatible with standard Tris and Phosphate buffers (pH 7.4–8.0).

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Precipitation in Media | "Shock" dilution; cold media; concentration too high.[2] | Use the "Intermediate DMSO Plate" method. Warm media to 37°C before adding compound. |

| Inconsistent IC50 Data | Compound adhered to plastic tips; evaporation of MeOH. | Use low-retention tips. Switch from Methanol to DMSO to prevent evaporation-induced concentration changes.[2] |

| Cell Death in Controls | Solvent toxicity. | Titrate DMSO (0.1% to 1.0%) on cells without drug to find the "No Observed Effect Level" (NOEL). |

| Turbid Stock Solution | Moisture contamination or impure salt. | Sonicate at 40°C. If turbidity persists, filter through a 0.2 µm PTFE (hydrophobic) filter. |

References

-

PubChem. Cyclanoline Compound Summary. National Library of Medicine. [Link][2]

-

ResearchGate. Discussions on Maximum DMSO Concentrations in Cell Culture. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 17472-50-3: CYCLANOLINE CHLORIDE | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifetein.com [lifetein.com]

- 8. evitachem.com [evitachem.com]

Optimized CCK-8 Cell Viability Assay for Cyclanoline Profiling

Application Note & Protocol | Doc ID: AN-CYC-082 | Version 2.1

Abstract & Scientific Rationale

Cyclanoline (13-epiberberine), a quaternary protoberberine alkaloid, has emerged as a potent bioactive compound with acetylcholinesterase (AChE) inhibitory properties and significant anti-cancer potential, particularly in reversing cisplatin resistance via the JAK2/STAT3 signaling axis [1, 2].[1]

Accurate profiling of Cyclanoline’s cytotoxicity requires a robust, high-sensitivity assay that avoids the solubilization errors common with MTT assays. This guide details an optimized protocol using the Cell Counting Kit-8 (CCK-8) . Unlike MTT, CCK-8 utilizes the highly water-soluble tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium], which is reduced by cellular dehydrogenases to a soluble orange formazan dye.[2][3] This allows for continuous monitoring and higher sensitivity, critical for detecting the subtle anti-proliferative shifts induced by Cyclanoline in resistant cell lines.

Mechanism of Action

Understanding the dual mechanism is vital for experimental design:

-

The Assay (Sensor): WST-8 is reduced by NADH/NADPH-dependent dehydrogenases in metabolically active cells. The electron mediator 1-Methoxy PMS facilitates this electron transport, generating a signal directly proportional to viable cell number.[3]

-

The Drug (Target): Cyclanoline permeates the cell and inhibits the phosphorylation of JAK2, preventing the activation of STAT3. This downregulation suppresses downstream oncogenes (c-Myc, Cyclin D1, Bcl-2), leading to G0/G1 cell cycle arrest and apoptosis [1].

Visualization: Cyclanoline-Induced Signaling & CCK-8 Detection

Figure 1: Dual-mechanistic view showing Cyclanoline's inhibition of the JAK2/STAT3 survival pathway (Red) and the parallel metabolic reduction of WST-8 by viable cells (Blue/Yellow).

Materials & Reagents

| Component | Specification | Storage | Notes |

| Cyclanoline | >98% Purity (HPLC) | -20°C (Desiccated) | Dissolve in DMSO to 10-50 mM stock. Avoid freeze-thaw.[3] |

| CCK-8 Kit | WST-8 + 1-Methoxy PMS | 4°C (1 year) | Protect from light. Ready-to-use. |

| Cell Lines | e.g., T24, BIU-87 (Bladder Cancer) | Liquid N2 | Use low passage (<20). |

| DMSO | Cell Culture Grade | RT | Final assay concentration must be <0.1%. |

| Microplate Reader | 450 nm Filter | - | Reference filter at 600-650 nm recommended. |

Experimental Protocol

Phase 1: Preparation & Optimization

Expert Insight: Cyclanoline is a quaternary alkaloid.[1][4] Ensure complete solubilization in DMSO before diluting in media. If precipitation occurs in media, sonicate briefly or warm to 37°C.

-

Stock Solution: Prepare a 50 mM Cyclanoline stock in 100% DMSO.

-

Working Solutions: Serially dilute stock in complete culture medium to 2x final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM).

-

Self-Validation: Include a "Vehicle Control" (Media + DMSO equivalent to highest drug dose) to rule out solvent toxicity.

-

Phase 2: Cell Seeding (Day 0)

-

Harvest cells during the logarithmic growth phase.

-

Count cells using Trypan Blue exclusion. Viability must be >95%.

-

Seeding Density:

-

Adherent cells (e.g., T24): 3,000 - 5,000 cells/well (100 µL).

-

Suspension cells: 10,000 - 20,000 cells/well.

-

-

Seed into a 96-well clear-bottom plate.

-

Blank Wells: Add 100 µL medium without cells (3-6 wells) for background subtraction.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Cyclanoline Treatment (Day 1)

-

Aspirate old medium carefully (for adherent cells).

-

Add 100 µL of fresh medium containing specific Cyclanoline concentrations.

-

Experimental Design:

-

Replicates: n=3 to n=6 per concentration.

-

Duration: Incubate for 24h, 48h, or 72h depending on the proliferation rate. Note: 48h is standard for Cyclanoline IC50 determination.

-

Phase 4: CCK-8 Reaction & Measurement (Day 2/3)

-

Add 10 µL of CCK-8 reagent directly to each well (including Blanks).

-

Incubate at 37°C for 1 - 4 hours .

-

Optimization: Check the plate visually after 1 hour. The medium should turn orange. If signal is weak, extend incubation.

-

-

Measure Absorbance (OD) at 450 nm .[3][5]

-

Optional: Measure at 600 nm (Reference) and subtract from 450 nm to correct for plastic imperfections/fingerprints.

-

Data Analysis & Processing

Step 1: Background Subtraction

Calculate the net optical density (

Step 2: Calculate Cell Viability (%)

Step 3: IC50 Determination

Plot Log[Cyclanoline Concentration] (X-axis) vs. % Viability (Y-axis).[7] Fit the data using a non-linear regression (four-parameter logistic curve) :

Expected Results Table (Example Data):

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | Interpretation |

|---|---|---|---|

| T24 | >100 | 45.2 ± 3.1 | Moderate sensitivity; time-dependent effect. |

| T24/DR | >100 | 38.5 ± 2.5 | Reversal of Resistance: Cyclanoline is effective in cisplatin-resistant cells. |

| HUVEC | >200 | >150 | Low toxicity to normal endothelial cells (High Selectivity). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Contamination or evaporation | Use outer wells for water/PBS only (evaporation barrier). Check sterility. |

| Low Signal (<0.5 OD) | Low cell number or short incubation | Increase seeding density to 8,000 cells/well or incubate CCK-8 for 4 hours. |

| Uneven Coloration | Pipetting error or bubbles | Use reverse pipetting technique. Centrifuge plate at 300g for 1 min to remove bubbles. |

| Precipitation | Cyclanoline insolubility | Verify solubility in media. If turbid, measure OD at 600nm (turbidity) and subtract, or lower concentration. |

References

-

Grokipedia. "Cyclanoline: Pharmacology and Anticancer Properties." Grokipedia Encyclopedia. Accessed October 2023. 1[8][9]

-

AbMole BioScience. "Cyclanoline Chemical Properties and Biological Activity." AbMole Catalog. Accessed October 2023. 4

-

Lumiprobe. "Assaying Cell Proliferation and Viability with CCK-8: Protocol & Principles." Lumiprobe Technical Notes. Accessed October 2023. 6[4][8][9]

-

Tocris Bioscience. "Protocol for Cell Counting Kit-8 (CCK-8)." Tocris Protocols. Accessed October 2023. Link

-

BenchChem. "Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives." BenchChem Application Notes. Accessed October 2023. 7

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. abmole.com [abmole.com]

- 5. toolsbiotech.com [toolsbiotech.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclanoline Precipitation in Cell Culture Media

Welcome to the technical support center for Cyclanoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to Cyclanoline precipitation in cell culture experiments. By understanding the physicochemical properties of Cyclanoline and its interactions with media components, you can ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Cyclanoline, dissolved in DMSO, precipitated immediately after I added it to my cell culture media. What is the most likely cause?

This is a classic sign of a compound "crashing out" of solution. It typically happens for two main reasons:

-

Exceeding Aqueous Solubility: Cyclanoline has limited solubility in water.[1] Although it dissolves well in a polar aprotic solvent like DMSO, when this concentrated stock is rapidly diluted into the aqueous environment of your media, its concentration can momentarily exceed its solubility limit, causing it to precipitate.[2]

-

Local pH Shock: The localized concentration of the DMSO stock upon addition can drastically alter the microenvironment, potentially causing a rapid shift in pH that affects Cyclanoline's solubility.

Quick Fix: Instead of pipetting the entire volume of your stock solution at once, add it to your pre-warmed media drop-by-drop while gently swirling the flask. This gradual introduction facilitates rapid dispersal and helps prevent the compound from reaching a supersaturated state.

This delayed precipitation can be due to several factors:

-

Temperature and pH Shifts: The environment inside a 37°C, 5% CO2 incubator is designed to maintain the media's pH. However, slight fluctuations can occur, and the elevated temperature can affect the stability and solubility of some compounds over time.[3][4]

-

Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[5] Cyclanoline may interact with these components over time, forming less soluble complexes. For instance, phosphate and calcium salts in the media can sometimes precipitate, especially with temperature shifts.[5][6]

-

Metabolic Activity: As cells metabolize, they can alter the local pH and secrete factors that might interact with Cyclanoline.

Q3: Can I just filter out the precipitate and use the remaining media?

Filtering is not recommended as a solution.[2] The precipitate is your active compound, Cyclanoline. By filtering it out, you are removing an unknown amount of the compound, which makes the final concentration in your experiment inaccurate and renders your results invalid. The best approach is to address the root cause of the precipitation.[2]

Troubleshooting Workflow

If you are experiencing precipitation, use the following flowchart to diagnose the potential cause and find the appropriate in-depth guide below.

Caption: Troubleshooting Decision Tree for Cyclanoline Precipitation.

In-Depth Troubleshooting Guides

Guide 1: Stock Solution Integrity

Question: My Cyclanoline stock solution in DMSO is cloudy or has visible crystals before I even add it to the media. What should I do?

A compromised stock solution is a primary source of experimental variability.

Causality:

-

Incomplete Dissolution: The compound may not have been fully dissolved during the initial preparation.

-

Storage Issues: Cyclanoline, like many compounds, can come out of solution if stored improperly. DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce the compound's solubility. Furthermore, repeated freeze-thaw cycles can promote precipitation.[2][3] DMSO also has a relatively high freezing point (19°C), so if stored at 4°C or on ice, it can solidify, which may cause the solute to precipitate upon thawing.[7]

Solutions & Protocol:

-

Attempt to Re-dissolve: Warm the stock solution vial in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[8] If the precipitate dissolves, the stock is likely usable.

-

Prepare Fresh Stock: If the precipitate does not re-dissolve, it is best to prepare a fresh stock solution.

-

Best Practices for Stock Preparation (Protocol 1):

-

Use High-Quality, Anhydrous DMSO: Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO.

-

Ensure Complete Dissolution: After adding the powdered Cyclanoline to DMSO, vortex thoroughly. If needed, sonicate the solution in a water bath for several minutes.[8]

-

Sterile Filter: Pass the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to sterilize and remove any micro-particulates.[2]

-

Aliquot and Store: Store the stock solution in small, single-use aliquots in light-protected tubes at -20°C to avoid freeze-thaw cycles.[2][8]

-

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous, sterile-filtered DMSO | Minimizes water contamination which can decrease solubility. |

| Storage Temp. | -20°C (or -80°C for long-term) | Prevents degradation and avoids the freezing point of DMSO. |

| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that cause precipitation.[2] |

Guide 2: Dilution Technique

Question: I have a clear stock solution, but precipitation occurs the moment it hits the media. How can I improve my dilution method?

The transition from a 100% organic solvent to a >99% aqueous environment is a critical step where precipitation is most likely to occur.

Causality: Rapidly adding a concentrated DMSO stock into the media creates a localized, supersaturated aqueous solution of Cyclanoline. The compound cannot disperse quickly enough into the bulk media to stay below its aqueous solubility limit, causing it to precipitate.[2] Adding the stock to cold media exacerbates this, as solubility is generally lower at colder temperatures.[3]

Solutions & Protocol:

-

Pre-warm Your Media: Always warm your cell culture media to 37°C before adding the compound.[2]

-

Slow, Dispersed Addition (Protocol 2):

-

Calculate the volume of Cyclanoline stock needed for your final concentration.

-

Pipette the calculated volume of the stock solution.

-

While gently swirling the flask/bottle of pre-warmed media, add the stock solution drop-by-drop into the vortex. Do not pipette the stock against the wall of the container.

-

Continue to swirl gently for another 10-15 seconds after addition to ensure complete mixing.

-

-

Consider an Intermediate Dilution Step: For particularly sensitive experiments or very high concentrations, a two-step dilution can be effective. First, dilute the DMSO stock into a small volume of serum-containing media (if your protocol allows). The proteins in the serum can help stabilize the compound.[2][9] Then, add this intermediate dilution to the rest of your media.

Guide 3: Exceeding Maximum Solubility

Question: I'm following the correct procedure, but still see precipitation. Could my final concentration be too high?

Yes. Every compound has a finite solubility in a complex solution like cell culture media.

Causality: Cyclanoline is a weakly basic compound (estimated pKa of 8.4) and its solubility is pH-dependent.[10] Cell culture media is typically buffered around pH 7.2-7.4. For a basic compound, solubility generally increases as the pH decreases (becomes more acidic).[11][12][13] The pH of your media may not be optimal for the high concentration you are trying to achieve. The final concentration of DMSO is also a factor; while cells can tolerate up to 0.5% DMSO, a higher percentage can sometimes help keep a compound in solution.[2]

Solutions & Protocol:

-

Determine the Maximum Practical Solubility (Protocol 3):

-

Prepare a series of small-volume test dilutions of Cyclanoline in your specific cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Incubate these tubes under your standard experimental conditions (37°C, 5% CO2).

-

Visually inspect for precipitation after 1, 4, and 24 hours. This will give you an empirical understanding of the maximum working concentration you can achieve in your system.

-

-

Adjust Final DMSO Concentration: Ensure your final DMSO concentration is as high as your cells can tolerate (typically 0.1% to 0.5%) to aid solubility.[2] Always include a vehicle control (media + same final % of DMSO) in your experiments.

-

pH Modification (Advanced): While not standard practice, if your experiment can tolerate it, slightly lowering the media pH might increase solubility for a basic compound like Cyclanoline. This should be approached with extreme caution as it will affect cell health.[4][14]

Guide 4: Media Interaction and Compound Stability

Question: I only see precipitation in serum-free media, or after several days of culture. What could be happening?

This suggests an interaction with media components or compound degradation over time.

Causality:

-

Role of Serum: Serum proteins, particularly albumin, can bind to small molecules and act as carriers, effectively increasing their apparent solubility.[2][9] In serum-free conditions, this stabilizing effect is lost.

-

Media Components: Some amino acids, like L-cystine, have low solubility at neutral pH and can be prone to precipitation, potentially co-precipitating with the compound.[15][16] High concentrations of salts (e.g., calcium, phosphate) can also lead to precipitation.[5][6]

-

Compound Stability: Cyclanoline may not be stable in culture conditions for extended periods. Hydrolysis or other degradation reactions can occur, leading to less soluble byproducts.[1] A stability test is recommended for long-term experiments.[17]

Solutions & Protocol:

-

Add a Carrier Protein: If switching to serum-containing media is not an option, consider adding purified Bovine Serum Albumin (BSA) (e.g., 0.1% to 1%) to your serum-free media to help solubilize the compound.[9]

-

Test Compound Stability (Protocol 4):

-

Prepare your final working concentration of Cyclanoline in your complete cell culture medium.

-

Take a sample at time zero (T=0).

-

Incubate the remaining solution at 37°C.

-

Take additional samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Analyze the concentration of the parent Cyclanoline compound in each sample using an appropriate analytical method like HPLC or LC-MS. This will reveal the degradation kinetics in your specific media.

-

References

-

Cyclanoline (CAS 18556-27-9): Properties. Scent.vn. [Link]

-

Cyclanoline | C20H24NO4+. PubChem, National Institutes of Health. [Link]

-

Cyclanoline Physicochemical Properties. Mol-Instincts. [Link]

-

Cyclanoline Overview. Grokipedia. [Link]

-

Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

-

Advice on dissolving samples with different polarity in culture media. ResearchGate. [Link]

-

How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

-

A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC, National Institutes of Health. [Link]

-

The Effect of pH on Solubility. Chemistry Steps. [Link]

-

Effect of pH on Solubility — Overview & Examples. Expii. [Link]

-

pH and solubility. Khan Academy. [Link]

-

Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. PMC, National Institutes of Health. [Link]

-

The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. PubMed, National Institutes of Health. [Link]

-

How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

-

Dimethyl sulfoxide. Wikipedia. [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

-

Stability of a murine hybridoma is dependent on the clonal line and culture media. PubMed, National Institutes of Health. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scent.vn [scent.vn]

- 11. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 12. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cellculturedish.com [cellculturedish.com]

- 16. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 17. researchgate.net [researchgate.net]

Removing solvent impurities from Cyclanoline fractions

Technical Support Center: Cyclanoline Purification

A Researcher's Guide to Eliminating Residual Solvents from Cyclanoline Fractions

Welcome to the technical support hub for Cyclanoline purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenge of removing solvent impurities from Cyclanoline fractions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.

The complete removal of residual solvents is a crucial step in obtaining pure, active pharmaceutical ingredients (APIs). Solvents used during synthesis or purification can impact the crystal structure, stability, and safety of the final compound. This guide provides a structured, question-and-answer approach to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I see a persistent solvent peak in my NMR/GC-HS analysis of my Cyclanoline sample, even after extensive drying under high vacuum. What are the likely causes?

This is a common and often frustrating issue. The underlying cause is typically a strong interaction between Cyclanoline and the solvent, or the formation of a stable solvate. Here are the primary mechanisms to consider:

-

Hydrogen Bonding: Cyclanoline, with its potential hydrogen bond donors and acceptors (e.g., hydroxyl and amine groups), can form strong hydrogen bonds with protic solvents like methanol or water. These bonds are much stronger than simple van der Waals forces and require more energy to break.

-

Inclusion in the Crystal Lattice (Solvate Formation): The solvent molecule may be an integral part of the Cyclanoline crystal lattice, forming a stable solvate. In this case, simple vacuum drying is often insufficient as it does not provide enough energy to overcome the lattice energy and break the crystal structure.

-

Azeotrope Formation: While less common with high-boiling point compounds like Cyclanoline, the solvent may form an azeotrope with trace amounts of water or other impurities, altering its effective boiling point and making it difficult to remove by simple evaporation.

Q2: Which purification technique is most effective for removing tightly bound solvents like DMSO or DMF from my Cyclanoline sample?

High-boiling point, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are notoriously difficult to remove. Your choice of technique will depend on the stability of your Cyclanoline sample.

-